4-Bromo-2-(methylsulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

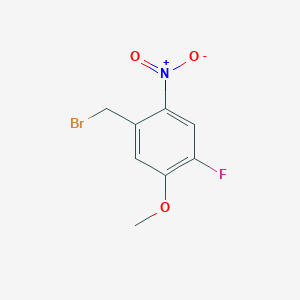

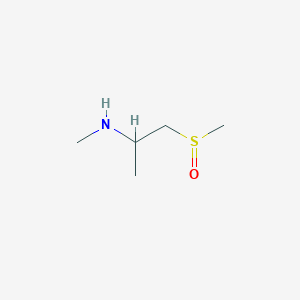

4-Bromo-2-(methylsulfonyl)aniline is a chemical compound with a molecular weight of 250.12 . Its IUPAC name is 4-bromo-2-(methylsulfonyl)aniline . The InChI code for this compound is 1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(methylsulfonyl)aniline consists of a benzene ring with a bromine atom and a methylsulfonyl group attached to it, as well as an amino group .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-(methylsulfonyl)aniline are not available, anilines are known to undergo a variety of reactions. For instance, direct bromination of aniline can produce a variety of polybrominated and oxidized products .Physical And Chemical Properties Analysis

4-Bromo-2-(methylsulfonyl)aniline is a solid crystal at ambient temperature . It has a boiling point of 130-132 degrees .Applications De Recherche Scientifique

Summary of the Application

4-Bromo-2-(methylsulfonyl)aniline has been used in the synthesis of a tetra-substituted imidazole derivative. This compound has been examined for its antimicrobial potential .

Methods of Application or Experimental Procedures

The tetra-substituted imidazole was synthesized from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate using the Debus–Radziszewski method . This compound was then used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .

Results or Outcomes

The compounds were characterized by different analytical and spectroscopic techniques, including SC-XRD, 1H-NMR, FT-IR, and UV-visible spectroscopy, conductivity measurement, and elemental analysis . All the compounds were evaluated for their anti-bacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .

2. Synthesis of Complex Organic Molecules

Summary of the Application

4-Bromoaniline, a brominated derivative of aniline, is a compound that can be used in the synthesis of various organic molecules through catalytic processes .

Methods of Application or Experimental Procedures

4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

Results or Outcomes

Such catalytic applications of 4-Bromoaniline are crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals, showcasing the importance of integrating nanotechnology and organic synthesis for industrial advancements .

3. Synthesis of Indole Derivatives

Summary of the Application

Indole derivatives possess various biological activities and are significant in producing pharmaceuticals and complex organic molecules . 4-Bromo-2-(methylsulfonyl)aniline can be used as a versatile intermediate for various synthetic applications .

Methods of Application or Experimental Procedures

The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

Results or Outcomes

4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

4. Synthesis of Anilines

Summary of the Application

4-Bromoaniline, a brominated derivative of aniline, is a compound that can be used in the synthesis of various organic molecules through catalytic processes .

Methods of Application or Experimental Procedures

The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

Results or Outcomes

These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

5. Selective COX-2 Inhibitors

Summary of the Application

A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCPDZJAXURNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylsulfonyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)

![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)

![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)